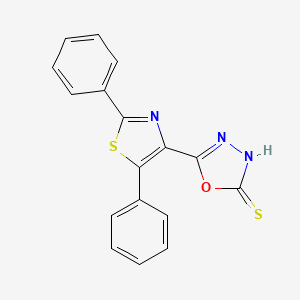

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

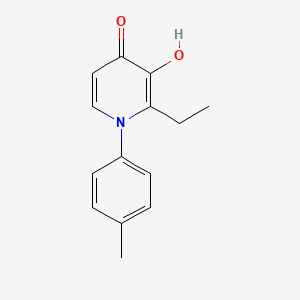

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2(3H)-thion ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung enthält einen Thiazolring, der mit einem Oxadiazolring verschmolzen ist, die beide für ihre biologische und chemische Bedeutung bekannt sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2(3H)-thion beinhaltet typischerweise die Cyclisierung geeigneter Thiosemicarbazide mit Carbonsäuren oder deren Derivaten. Die Reaktionsbedingungen umfassen oft die Verwendung von Dehydratisierungsmitteln wie Phosphorylchlorid (POCl3) oder Polyphosphorsäure (PPA), um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Synthese-Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2(3H)-thion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thiongruppe in eine Thiolgruppe umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder am heterocyclischen Kern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter verschiedenen Bedingungen verwendet, einschließlich saurer oder basischer Umgebungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2(3H)-thion hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen antimikrobiellen, antifungalen und anticancerogenen Eigenschaften.

Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner bioaktiven Eigenschaften erforscht.

Industrie: In der Entwicklung neuer Materialien, wie z. B. Polymere und Farbstoffe, aufgrund seiner einzigartigen strukturellen Merkmale eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2(3H)-thion beinhaltet Interaktionen mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder modulieren. So kann beispielsweise seine antimikrobielle Aktivität aus der Hemmung der bakteriellen Zellwandsynthese oder der Störung von Zellmembranen resultieren.

Wirkmechanismus

The mechanism of action of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,5-Diphenyl-1,3,4-oxadiazol: Fehlt der Thiazolring, enthält aber den Oxadiazol-Kern.

2,5-Diphenyl-1,3-thiazol: Fehlt der Oxadiazolring, enthält aber den Thiazol-Kern.

5-Phenyl-1,3,4-oxadiazol-2-thion: Ähnliche Struktur, aber mit weniger Phenylgruppen.

Einzigartigkeit

5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2(3H)-thion ist einzigartig aufgrund des Vorhandenseins sowohl von Thiazol- als auch von Oxadiazolringen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Doppelringstruktur erhöht sein Potenzial für vielfältige Anwendungen in verschiedenen Forschungsbereichen.

Eigenschaften

CAS-Nummer |

143539-26-8 |

|---|---|

Molekularformel |

C17H11N3OS2 |

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

5-(2,5-diphenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C17H11N3OS2/c22-17-20-19-15(21-17)13-14(11-7-3-1-4-8-11)23-16(18-13)12-9-5-2-6-10-12/h1-10H,(H,20,22) |

InChI-Schlüssel |

SAPBHLDSMAKIBM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C4=NNC(=S)O4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)

![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)

![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)